5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione
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Overview
Description
5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione is a complex organic compound with a unique structure that includes a chloro-substituted phenyl group and a hexahydropyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a chloro-substituted benzaldehyde with a hexahydropyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-[Bromo(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione
- 5-[Iodo(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione
- 5-[Fluoro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione
Uniqueness
The uniqueness of 5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione lies in its specific chloro substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
329762-17-6 |
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Molecular Formula |
C23H15ClN2O3 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
5-[chloro(phenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H15ClN2O3/c24-20(16-10-4-1-5-11-16)19-21(27)25(17-12-6-2-7-13-17)23(29)26(22(19)28)18-14-8-3-9-15-18/h1-15H |
InChI Key |
OKDLUFIBIISKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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